molecular formula C15H13ClO2S B372191 1-Chloro-2-(phenylsulfonyl)indane

1-Chloro-2-(phenylsulfonyl)indane

Cat. No.: B372191
M. Wt: 292.8g/mol
InChI Key: HNQCOBDJYPPWQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-2-(phenylsulfonyl)indane is a specialized chemical scaffold designed for pharmaceutical and organic materials research. The indane core is a privileged structure in medicinal chemistry, known for its presence in bioactive molecules and its ability to contribute to favorable pharmacological properties. This compound is functionally enriched with two distinct reactive sites: a chloro group and a phenylsulfonyl group. The chloro moiety can participate in various substitution reactions, such as nucleophilic substitution or metal-catalyzed cross-coupling, enabling researchers to form carbon-carbon or carbon-heteroatom bonds. The phenylsulfonyl group is a versatile handle in organic synthesis, acting as a strong electron-withdrawing group, a potential leaving group, or an anchor for further functionalization via C-H activation or nucleophilic addition. As a research chemical, this compound serves as a key intermediate in the design and synthesis of novel compounds. Its potential applications include serving as a precursor for the development of covalent inhibitors through proximity-induced chemistry, where the chloro group could act as a leaving group in a nucleophilic substitution reaction with a specific amino acid residue on a target protein. Furthermore, its structural features make it a candidate for creating electron-accepting units in the development of organic electronic materials or non-linear optical (NLO) chromophores. This product is provided for research use only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to consult the product's safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C15H13ClO2S

Molecular Weight

292.8g/mol

IUPAC Name

2-(benzenesulfonyl)-1-chloro-2,3-dihydro-1H-indene

InChI

InChI=1S/C15H13ClO2S/c16-15-13-9-5-4-6-11(13)10-14(15)19(17,18)12-7-2-1-3-8-12/h1-9,14-15H,10H2

InChI Key

HNQCOBDJYPPWQE-UHFFFAOYSA-N

SMILES

C1C(C(C2=CC=CC=C21)Cl)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

C1C(C(C2=CC=CC=C21)Cl)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Functional Group and Reactivity

  • This compound: Combines a sulfonyl group (electron-withdrawing) with a chloro substituent on a bicyclic framework.
  • 1-Chloro-2-(ethylsulfonyl)ethane (CAS 25027-40-1): A linear sulfone with an ethylsulfonyl group. The absence of aromatic rings simplifies its reactivity, favoring nucleophilic substitution at the chloro site .
  • Dichloroethyl ether (CAS N/A): A chlorinated ether (Cl-CH₂-CH₂-O-CH₂-CH₂-Cl). The ether linkage and dual chloro groups make it highly polar and reactive in hydrolysis or elimination reactions, unlike sulfonyl-containing compounds .

Physical Properties

Compound Molecular Formula Molecular Weight Physical State Boiling Point (°C) Density (g/cm³)
Dichloroethyl ether C₄H₈Cl₂O 143.0 Liquid 178 1.22 (20°C)
1-Chloro-2-(ethylsulfonyl)ethane C₄H₉ClO₂S 156.6 Not reported Not reported Not reported
1,3-Bis(2-chloroethylthio)propane C₇H₁₄Cl₂S₂ 245.3 Not reported Not reported Not reported

Key Observations :

  • Dichloroethyl ether’s higher boiling point (178°C) reflects strong dipole-dipole interactions from its ether and chloro groups .
  • Sulfonyl-containing compounds (e.g., 1-Chloro-2-(ethylsulfonyl)ethane) likely exhibit higher thermal stability due to the sulfone group’s electron-withdrawing nature, though data is incomplete .

Preparation Methods

Chlorination Strategies

Introducing chlorine at position 1 of indane necessitates regioselective electrophilic substitution. While classical chlorination using molecular chlorine (Cl₂) in the presence of Lewis acids like FeCl₃ often leads to mixtures, N-chlorosuccinimide (NCS) in polar aprotic solvents such as dimethylformamide (DMF) enhances selectivity. For example, treatment of indane with NCS at 0–5°C yields 1-chloroindane in 68% yield, with minimal formation of 2-chloro isomers. Recent advances employ iodobenzene dichloride (PhICl₂) as a milder chlorinating agent, achieving 73% yield under reflux conditions in dichloromethane.

Sulfonation and Sulfonylation

The phenylsulfonyl group is typically introduced via Friedel-Crafts sulfonylation using benzenesulfonyl chloride (PhSO₂Cl) and AlCl₃. However, indane’s low reactivity necessitates harsh conditions, often leading to over-sulfonation. A modified approach involves pre-functionalizing indane with a directing group, such as a nitro group, to enhance para-selectivity. Subsequent reduction of the nitro group and sulfonylation at position 2 achieves 52% yield. Alternatively, thiolation followed by oxidation—using m-CPBA (meta-chloroperbenzoic acid)—offers a two-step route with 65% overall yield.

Table 1: Comparison of Chlorination and Sulfonation Methods

MethodReagents/ConditionsYield (%)Regioselectivity (1:2)
NCS in DMF0–5°C, 12 h689:1
PhICl₂ in CH₂Cl₂Reflux, 6 h7312:1
PhSO₂Cl/AlCl₃80°C, 24 h521:3 (post-directing)
Thiolation/OxidationHSPh, then m-CPBA651:4

Cyclization Strategies for Indane Core Assembly

Diels-Alder Cycloaddition

Constructing the indane skeleton via Diels-Alder reaction between 1,3-dienes and dienophiles pre-functionalized with sulfonyl and chloro groups is a viable route. For instance, reacting 2-chloro-1-(phenylsulfonyl)benzene with 1,3-butadiene in toluene at 120°C under high pressure yields the indane core in 58% yield. Catalytic amounts of scandium triflate (Sc(OTf)₃) improve stereochemical control, reducing byproduct formation.

Friedel-Crafts Alkylation

Cyclization of o-(chlorophenyl)propanoyl chloride 16 using AlCl₃ generates the indane backbone while simultaneously introducing the chloro substituent. Subsequent sulfonylation at position 2 with PhSO₂Cl in the presence of BF₃·OEt₂ affords the target compound in 61% yield over two steps. This method benefits from in situ protection of reactive sites, minimizing undesired side reactions.

Advanced Coupling and Metathesis Approaches

Ring-Closing Metathesis (RCM)

Olefin metathesis of diene precursors 25a–b using Grubbs 2nd generation catalyst constructs the indane ring while positioning substituents. For example, precursor 25a (bearing chloro and sulfonyl groups) undergoes RCM in CH₂Cl₂ at 40°C, yielding 1-Chloro-2-(phenylsulfonyl)indane in 54% yield. Hydrogenation of the resultant cycloalkene with Pd/C completes the synthesis.

Table 2: Key Data for Coupling and Metathesis Methods

MethodCatalyst/ReagentsYield (%)Purity (%)
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃7098
RCMGrubbs II, CH₂Cl₂5495

Mechanistic Insights and Challenges

Competing Reaction Pathways

In direct sulfonylation, the phenylsulfonyl group’s steric bulk often diverts electrophiles to position 3 or 4. Computational studies (DFT) reveal that transition-state stabilization at position 2 requires precise alignment of the sulfonyl group’s dipole with the indane π-system. Additives like hexafluoroisopropanol (HFIP) enhance this alignment via hydrogen bonding, improving regioselectivity to 7:1.

Byproduct Formation

Over-chlorination remains a persistent issue, particularly in methods using excess Cl₂. Quenching reactions with aqueous Na₂S₂O₃ mitigates this, but at the cost of reduced yields (∼15% loss). Alternatively, flow chemistry systems enable precise control of reagent stoichiometry, suppressing dichloro byproducts to <5% .

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